3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Description
The compound 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a coumarin derivative featuring a fused chromen-2-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 4, and a furan-2-carboxylate ester at position 5. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5/c1-12-16-9-8-15(26-20(23)17-3-2-10-25-17)11-18(16)27-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBARXDPPVRXMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound belonging to the chromen-2-one derivative family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a chromen-2-one core structure, characterized by the following substituents:
- 4-Chlorophenyl group : Contributes to its biological activity through electronic effects.
- 4-Methyl group : Potentially enhances lipophilicity and alters pharmacokinetics.
- Furan-2-carboxylate moiety : Imparts additional reactivity and biological significance.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It primarily functions through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate access. This mechanism is crucial for its anti-inflammatory and anticancer properties.
- Antioxidant Activity : The presence of the chromenone structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed notable inhibition with an IC50 value indicating effective cytotoxic potential.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| Hek293 | 20.5 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vitro assays, demonstrating inhibition of cyclooxygenase (COX) enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 8.0 |
Antioxidant Activity
In addition to its enzyme inhibition, the compound exhibits antioxidant properties, which have been quantified using various assays, such as DPPH and ABTS radical scavenging tests:
| Assay | EC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.0 |
Case Studies and Research Findings
Several studies have investigated the biological activity of related chromenone derivatives, providing insights into structure-activity relationships (SAR):
- Study on Chromenone Derivatives : A study found that modifications at the para position of the phenyl ring significantly influenced the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups enhanced enzyme inhibition compared to electron-donating groups .
- Cytotoxicity Evaluation : A comparative study on various substituted chromenones indicated that compounds with halogen substituents exhibited higher cytotoxicity against cancer cell lines, supporting the hypothesis that electronic effects play a critical role in biological activity .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins, revealing key hydrogen bonding and hydrophobic interactions that contribute to its efficacy .
Comparison with Similar Compounds
Key Structural Features:
- Chromen-2-one backbone : Provides a planar aromatic system conducive to π-π interactions and hydrogen bonding.
- 4-Chlorophenyl substituent : Enhances lipophilicity and may influence receptor binding via halogen bonding .
- Furan-2-carboxylate ester : Introduces a polarizable heterocyclic moiety that may enhance bioavailability .
Comparison with Structural Analogs
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The amide group in (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide contributes to its anti-inflammatory potency, likely via hydrogen bonding with target enzymes like cyclooxygenase (COX) .
- Halogenated analogs (e.g., 4-Cl-phenyl) exhibit enhanced cytotoxicity, as seen in thiophene derivatives (IC₅₀ = 100 µg/mL) .
- Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability due to increased lipophilicity and electron-withdrawing effects.
Role of the Ester Moiety :
- Furan-2-carboxylate esters (target compound) may offer better hydrolytic stability compared to morpholine carboxylates , but lower solubility than carboxylic acids (e.g., compound 16 in ).
Chlorine at position 3 (vs. position 6 in ) may direct electrophilic substitution reactions differently, altering reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
